1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- is a derivative of indole, a significant heterocyclic compound known for its diverse biological and chemical properties. This compound, with the molecular formula C9H3F3INO2 and a molecular weight of 341.03, is characterized by the presence of iodine and trifluoromethyl groups, which contribute to its unique chemical behavior .
Vorbereitungsmethoden
The synthesis of 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- typically involves the introduction of iodine and trifluoromethyl groups into the indole-2,3-dione framework. One common method includes the reaction of indole-2,3-dione with iodine and trifluoromethylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of indoline derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethyl groups enhances its ability to bind to biological receptors, thereby modulating their activity. This compound can inhibit or activate various enzymes and proteins, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- can be compared with other indole derivatives such as:
1H-Indole-2,3-dione: Lacks the iodine and trifluoromethyl groups, resulting in different chemical and biological properties.
4-Iodo-1H-indole-2,3-dione: Contains iodine but not the trifluoromethyl group, leading to variations in reactivity and applications.
6-(Trifluoromethyl)-1H-indole-2,3-dione: Contains the trifluoromethyl group but not iodine, affecting its chemical behavior and potential uses. The unique combination of iodine and trifluoromethyl groups in 1H-Indole-2,3-dione, 4-iodo-6-(trifluoromethyl)- makes it distinct and valuable for specific applications.
Eigenschaften
CAS-Nummer |
389571-79-3 |
---|---|
Molekularformel |
C9H3F3INO2 |
Molekulargewicht |
341.02 g/mol |
IUPAC-Name |
4-iodo-6-(trifluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H3F3INO2/c10-9(11,12)3-1-4(13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16) |
InChI-Schlüssel |
ZJJBWXFYCLGVAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.